molecular formula C17H15N3O4 B5741061 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone

Cat. No.: B5741061
M. Wt: 325.32 g/mol
InChI Key: VGGHTKCNCQMTAB-UHFFFAOYSA-N
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Description

3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone typically involves the following steps:

    Preparation of 3-methyl-4-nitrophenol: This can be achieved through nitration of 3-methylphenol (m-cresol) using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 3-methyl-4-nitrophenoxyethyl bromide: The 3-methyl-4-nitrophenol is then reacted with ethylene dibromide in the presence of a base such as potassium carbonate to form the corresponding bromide.

    Synthesis of this compound: The final step involves the reaction of 3-methyl-4-nitrophenoxyethyl bromide with 4(3H)-quinazolinone in the presence of a suitable base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the bromide can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Potassium carbonate or sodium hydride as bases.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Reduction: 3-[2-(3-methyl-4-aminophenoxy)ethyl]-4(3H)-quinazolinone.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

    Oxidation: 3-[2-(3-carboxy-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone.

Scientific Research Applications

3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazolinone core can interact with biological macromolecules, potentially inhibiting their function or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-quinazolinone: The parent compound with a simpler structure.

    3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone: A structural isomer with different substitution patterns.

    2,3-disubstituted quinazolinones: Compounds with additional substituents on the quinazolinone core.

Uniqueness

3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a phenoxyethyl substituent makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[2-(3-methyl-4-nitrophenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12-10-13(6-7-16(12)20(22)23)24-9-8-19-11-18-15-5-3-2-4-14(15)17(19)21/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGHTKCNCQMTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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